Cas no 1492523-01-9 (3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid)

3-(N-Benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid is a fluorinated organic compound featuring a benzyl-protected amide group and a carboxylic acid functionality. Its key structural advantages include the presence of a trifluoroacetyl group, which enhances electrophilicity and stability, making it useful in peptide synthesis and medicinal chemistry applications. The methyl substitution at the α-position influences steric and electronic properties, while the carboxylic acid moiety allows for further derivatization. This compound is particularly valuable as an intermediate in the preparation of bioactive molecules, where the trifluoroacetamido group can serve as a protecting group or a metabolic stability enhancer. Its well-defined reactivity profile supports precise synthetic modifications.
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid structure
1492523-01-9 structure
Product name:3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
CAS No:1492523-01-9
MF:C13H14F3NO3
MW:289.250374317169
CID:6421302
PubChem ID:82325886

3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1492523-01-9
    • 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
    • EN300-7100925
    • Inchi: 1S/C13H14F3NO3/c1-9(11(18)19)7-17(12(20)13(14,15)16)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,18,19)
    • InChI Key: YZACMANEHDEKOE-UHFFFAOYSA-N
    • SMILES: FC(C(N(CC1C=CC=CC=1)CC(C(=O)O)C)=O)(F)F

Computed Properties

  • Exact Mass: 289.09257779g/mol
  • Monoisotopic Mass: 289.09257779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų
  • XLogP3: 2.4

3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7100925-1.0g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
1.0g
$541.0 2025-03-12
Enamine
EN300-7100925-5.0g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
5.0g
$1572.0 2025-03-12
Enamine
EN300-7100925-0.25g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
0.25g
$498.0 2025-03-12
Enamine
EN300-7100925-2.5g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
2.5g
$1063.0 2025-03-12
Enamine
EN300-7100925-10.0g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
10.0g
$2331.0 2025-03-12
Enamine
EN300-7100925-0.1g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
0.1g
$476.0 2025-03-12
Enamine
EN300-7100925-0.05g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
0.05g
$455.0 2025-03-12
Enamine
EN300-7100925-0.5g
3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
1492523-01-9 95.0%
0.5g
$520.0 2025-03-12

Additional information on 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid

Comprehensive Overview of 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid (CAS No. 1492523-01-9)

3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid (CAS No. 1492523-01-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique trifluoroacetamido and benzyl functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, combining a methylpropanoic acid backbone with a N-benzyl substituent, makes it a versatile building block in medicinal chemistry.

The growing interest in fluorinated compounds and their applications in drug discovery has propelled the relevance of 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid. Researchers are particularly intrigued by its potential role in enhancing the metabolic stability and bioavailability of therapeutic agents. The incorporation of trifluoromethyl groups into drug candidates is a trending topic in modern pharmacology, as these groups often improve binding affinity and reduce susceptibility to enzymatic degradation.

In the context of green chemistry and sustainable synthesis, 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid is also being explored for its compatibility with eco-friendly reaction conditions. Recent studies highlight its utility in catalytic processes and microwave-assisted synthesis, aligning with the industry's shift toward minimizing environmental impact. This aligns with the increasing demand for sustainable pharmaceutical intermediates among environmentally conscious researchers.

Another area of interest is the compound's potential application in peptide mimetics and small molecule inhibitors. The N-benzyl moiety in its structure is particularly valuable for designing compounds that mimic natural peptides, a strategy widely used in targeting protein-protein interactions. Given the rise of personalized medicine and targeted therapies, this compound's role in developing next-generation therapeutics cannot be overstated.

From a technical standpoint, 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid exhibits notable stability under standard laboratory conditions, making it a reliable candidate for large-scale production. Its solubility profile and reactivity have been extensively documented, providing chemists with valuable insights for optimizing synthetic routes. The compound's CAS No. 1492523-01-9 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.

In summary, 3-(N-benzyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid (CAS No. 1492523-01-9) represents a cutting-edge tool in synthetic and medicinal chemistry. Its multifaceted applications, from drug development to sustainable synthesis, position it as a compound of high relevance in contemporary research. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in advancing both academic and industrial innovations.

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